molecular formula C14H11Cl2NO4S B428239 Methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate CAS No. 353266-56-5

Methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate

Cat. No. B428239
CAS RN: 353266-56-5
M. Wt: 360.2g/mol
InChI Key: GNDPQYJRNRLZRQ-UHFFFAOYSA-N
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Description

“Methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Thiophene Derivatives Research

Thiophene and Carcinogenicity Studies : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies aimed to understand the carcinogenic potential of thiophene derivatives in comparison to their aromatic counterparts. The findings suggest these compounds possess in vitro activity profiles consistent with their known chemistry, indicating potential carcinogenicity, but there's uncertainty about their ability to cause tumors in vivo (Ashby et al., 1978).

Wastewater Treatment from Pesticide Production : Research on treating wastewater from pesticide production, which includes compounds like 2,4-dichlorophenoxyacetic acid, highlights the effectiveness of biological processes and granular activated carbon in removing toxic pollutants. This study emphasizes the importance of experimental evaluation of treatment processes for high strength wastewaters containing recalcitrant compounds (Goodwin et al., 2018).

Synthesis and Applications of Thiophenes : A comprehensive review on the synthesis of thiophenes, which are crucial in medicinal chemistry for their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities, among others. The review discusses recent advancements in the synthesis of thiophene derivatives, highlighting their wide range of applications beyond pharmaceuticals, including organic materials and agrochemicals (Xuan, 2020).

Sorption to Soil and Organic Matter : Studies on the sorption of phenoxy herbicides, including 2,4-D, to soil, organic matter, and minerals, provide insights into the environmental behavior of these compounds. Understanding how these herbicides interact with various components of the environment is essential for assessing their mobility, bioavailability, and potential ecological impacts (Werner et al., 2012).

Heterocycle-Based Electric Conductors : Research into the control of redox potentials of pyrrole- and thiophene-based conductors, as well as the search for polythiophene models, contributes to the development of tailored heterocyclic structures for specific operational requirements in electric conducting materials (Pagani, 1994).

properties

IUPAC Name

methyl 3-[[2-(3,5-dichlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-20-14(19)13-11(2-3-22-13)17-12(18)7-21-10-5-8(15)4-9(16)6-10/h2-6H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDPQYJRNRLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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